molecular formula C26H45NO5S B10795294 Lithocholyltaurine

Lithocholyltaurine

Cat. No.: B10795294
M. Wt: 483.7 g/mol
InChI Key: QBYUNVOYXHFVKC-LVMSMGIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lithocholyltaurine can be synthesized through the conjugation of lithocholic acid with taurine. The process involves the amidation of lithocholic acid with taurine under specific conditions. One method involves the use of high-pressure liquid chromatography (HPLC) to separate and purify the conjugated bile acids .

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorosulfonation of lithocholic acid derivatives, followed by amidation with taurine . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Lithocholyltaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its interaction with cholinergic receptors, where it acts as a partial agonist .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .

Major Products: The major products formed from the reactions of this compound include various bile acid derivatives and conjugates. These products are often analyzed using techniques such as HPLC and mass spectrometry .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H45NO5S

Molecular Weight

483.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18?,19-,20?,21?,22?,23?,25+,26-/m1/s1

InChI Key

QBYUNVOYXHFVKC-LVMSMGIASA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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